molecular formula C20H17ClN4OS B2464432 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1448056-38-9

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2464432
CAS No.: 1448056-38-9
M. Wt: 396.89
InChI Key: ZLPQQEDEIPSUPT-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic small molecule designed for research purposes, integrating two privileged pharmacophores in medicinal chemistry: a benzimidazole ring and a 4-methylthiazole unit. The benzimidazole scaffold is a well-established structural motif in drug discovery, known for its ability to interact with various biological targets, particularly enzymes and DNA . Its derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer and antimicrobial properties. In oncology research, molecules containing the benzimidazole core have been identified as DNA minor groove-binding ligands, forming non-covalent interactions that can inhibit DNA-dependent enzymatic processes such as those mediated by human topoisomerase I (Hu Topo I) . This interaction can lead to the inhibition of DNA relaxation, cause G2/M phase cell cycle arrest, and ultimately induce apoptosis in cancer cells . Furthermore, structural analogues have shown promising growth inhibition (GI50) values against a diverse panel of human cancer cell lines . In infectious disease research, the benzimidazole nucleus, particularly when functionalized with thioacetamide linkages, has been associated with potent effects against a range of Gram-positive and Gram-negative bacterial and fungal species . The specific incorporation of a 2-chlorophenyl-substituted thiazole ring in this compound may further enhance its potential to modulate biological activity, as such aromatic and heteroaromatic substitutions are common in optimizing potency and selectivity . Researchers can utilize this compound as a chemical tool to further investigate these mechanisms of action and to explore structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-18(27-20(24-13)14-6-2-3-7-15(14)21)10-22-19(26)11-25-12-23-16-8-4-5-9-17(16)25/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPQQEDEIPSUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound features a benzimidazole moiety linked to a thiazole ring, which is known for its diverse biological properties. The presence of these heterocycles contributes to the compound's pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar benzimidazole and thiazole derivatives. For instance, compounds with these scaffolds have shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These findings suggest that the compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. For example, compounds derived from benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal (HCT116) and breast cancer cells.

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundIC50 (µM)Cell Line
Compound A5.85HCT116
Compound B4.53MCF7
5-FU9.99HCT116

In comparative studies, the compound's analogs have shown IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-donating groups and specific heterocyclic structures appears to enhance both antimicrobial and anticancer activities.

Key Observations:

  • Benzimidazole Moiety : Essential for broad-spectrum activity.
  • Thiazole Ring : Contributes significantly to cytotoxicity against cancer cells.
  • Substituents : Electron-donating groups enhance activity through improved binding affinity to biological targets.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzimidazole derivatives, revealing that modifications in the thiazole ring significantly impacted their effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : Another investigation focused on the anticancer effects of thiazole-containing compounds, demonstrating that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that benzimidazole derivatives, including the compound , exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing benzimidazole structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in both in vitro and in vivo models .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Benzimidazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation. In particular, compounds with similar structures have shown effectiveness against human colorectal carcinoma cell lines with IC50 values indicating potent activity . The mechanism often involves the inhibition of critical enzymes involved in cancer cell metabolism, making these compounds valuable candidates for further development as anticancer agents.

Antimycobacterial Activity

A study focused on related benzimidazole derivatives demonstrated their efficacy against Mycobacterium tuberculosis by targeting essential metabolic pathways. The synthesized compounds were assessed for their inhibitory action on key enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial survival .

Anticancer Screening

In another case study, a series of benzimidazole derivatives were screened for anticancer activity against various cancer cell lines. The findings revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior potency. For example, a compound structurally similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide showed significant cytotoxicity against human colorectal carcinoma cells .

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Analogues

Compound Thiazole Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 2-Chlorophenyl 424.9 Not reported Moderate lipophilicity, potential kinase inhibition
9c 4-Bromophenyl 634.5 198–200 Enhanced halogen bonding, high docking score
9e 4-Methoxyphenyl 560.6 182–184 Improved solubility, reduced activity

Chloro-Substituted Benzimidazole Derivatives

describes compounds such as N-((2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide (4), which incorporates dual chloro substituents on both the benzimidazole and aniline moieties. In contrast, the target compound’s single 2-chlorophenyl group offers a balance between lipophilicity (logP estimated ~3.8) and solubility, making it more suitable for oral bioavailability .

Nitroimidazole and Sulfonyl-Containing Analogues

Compounds like N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide () replace the benzimidazole with a nitroimidazole core and introduce a sulfonylmethyl group. The nitro group confers strong electron-withdrawing effects, which may enhance antibacterial activity via redox cycling but could increase metabolic instability . The sulfonyl moiety improves solubility but may sterically hinder target binding compared to the thiazole ring in the target compound .

Pyrazole and Thiazole Hybrids

and highlight 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, which incorporates a pyrazole ring and a methylthio group. The cyano group increases electrophilicity, enabling nucleophilic addition reactions, while the methylthio substituent enhances metabolic resistance . However, the absence of a chlorophenyl group reduces target specificity compared to the primary compound.

Key Research Findings and Implications

  • Substituent Effects : Halogenated aryl groups (e.g., 4-bromophenyl in 9c) improve binding affinity but may compromise solubility. Methoxy or methyl groups balance solubility and activity .
  • Core Heterocycles : Benzimidazole-thiazole hybrids exhibit superior metabolic stability over nitroimidazole derivatives, which are prone to nitro-reduction .
  • Chlorine Positioning : The 2-chlorophenyl group in the target compound offers optimal steric and electronic effects for target engagement compared to para-substituted analogs .

Q & A

Recommended Synthetic Routes and Optimization Strategies

Q: What are the recommended synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity? A: The synthesis typically involves multi-step reactions, starting with the preparation of benzimidazole and thiazole precursors. Key steps include:

  • Coupling reactions : Benzimidazole derivatives are coupled with thiazole intermediates via acetamide linkages. Phosphorus oxychloride (POCl₃) is often used as a cyclization agent for forming heterocyclic cores .
  • Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) improve solubility, while catalysts like triethylamine enhance reaction efficiency .
  • Optimization via statistical design of experiments (DoE) : Response surface methodology (RSM) or factorial designs can systematically optimize temperature, solvent ratios, and catalyst loading to maximize yield and purity .

Structural Characterization Techniques

Q: What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity? A:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzimidazole, thiazole, and acetamide moieties. Anomalies in chemical shifts (e.g., deshielded protons near electronegative groups) validate substituent positioning .
  • Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) bonds confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and intermolecular interactions .

Computational Modeling for Reactivity and Target Prediction

Q: How can computational modeling be integrated with experimental data to predict the compound’s reactivity or biological targets? A:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., kinases) or receptors, guiding hypothesis-driven biological assays .
  • Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models trained on analogous compounds prioritize derivatives with optimized pharmacokinetic profiles .

Resolving Contradictions in Biological Activity Data

Q: What strategies resolve contradictions in biological activity data across different studies involving this compound? A:

  • Assay standardization : Control variables such as cell line viability (e.g., HEK293 vs. HeLa), compound concentration ranges, and incubation times to reduce variability .
  • Orthogonal assays : Validate anti-cancer activity via both MTT (cell viability) and caspase-3/7 assays (apoptosis) to confirm mechanistic consistency .
  • Structure-Activity Relationship (SAR) analysis : Compare activity trends across derivatives with systematic substituent changes (e.g., halogen position on the phenyl ring) to identify critical functional groups .

Substituent Effects on Pharmacokinetics

Q: How does modifying substituents on the benzimidazole or thiazole moieties affect the compound’s pharmacokinetic properties? A:

  • Lipophilicity adjustments : Introducing methyl groups (electron-donating) on the thiazole ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : Electron-withdrawing groups (e.g., -Cl) on the benzimidazole moiety slow CYP450-mediated oxidation, prolonging half-life .
  • In vitro ADME profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models quantify bioavailability changes post-modification .

Mechanistic Insights into Biological Activity

Q: What experimental approaches elucidate the mechanism of action for this compound in disease models? A:

  • Target identification : Chemoproteomics (e.g., pull-down assays with biotinylated probes) or thermal shift assays identify protein targets .
  • Pathway analysis : RNA sequencing or phosphoproteomics in treated cells reveal dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .
  • In vivo validation : Xenograft models with knockouts (e.g., CRISPR/Cas9-edited tumors) confirm target relevance .

Stability and Degradation Under Stress Conditions

Q: How can researchers assess the compound’s stability under physiological or stress conditions? A:

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions. Monitor degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to guide storage conditions .
  • pH-dependent solubility : Use shake-flask methods across pH 1–7.4 to simulate gastrointestinal absorption .

Advanced Purification Challenges

Q: What chromatographic techniques address purification challenges for this compound and its derivatives? A:

  • Flash chromatography : Normal-phase silica gel separates polar byproducts from the target compound .
  • Preparative HPLC : Gradient elution with acetonitrile/water (0.1% TFA) resolves closely related isomers .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to enhance crystal purity .

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